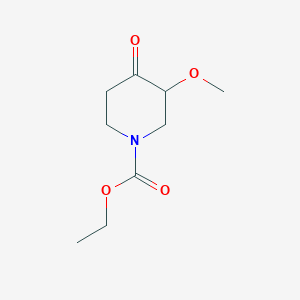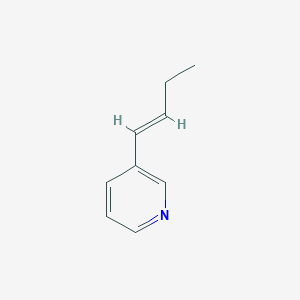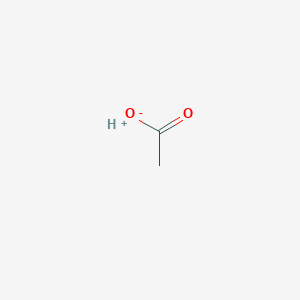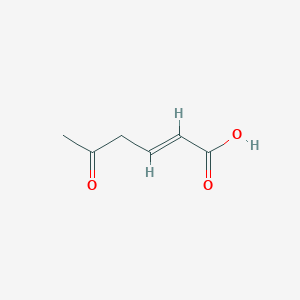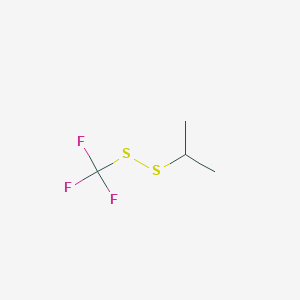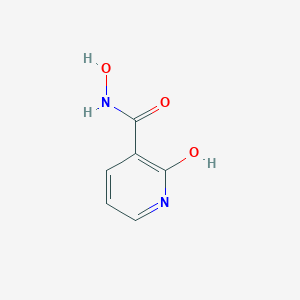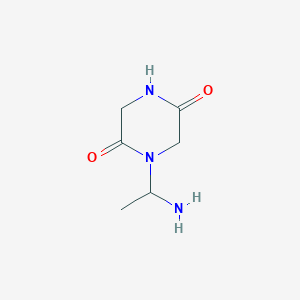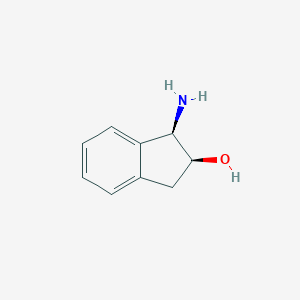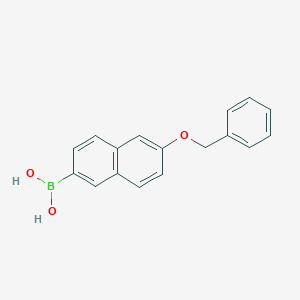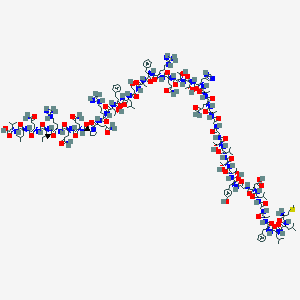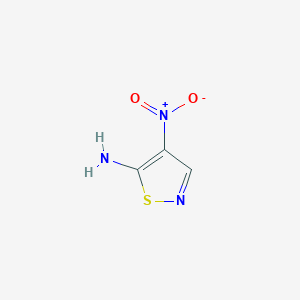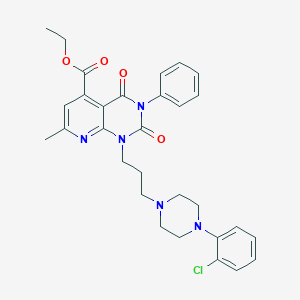![molecular formula C10H15N5O5 B115959 N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide CAS No. 149438-16-4](/img/structure/B115959.png)
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide, also known as DPOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOFA is a nucleoside analogue that has been synthesized using various methods in the laboratory.
Mécanisme D'action
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide exerts its biological effects by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which ultimately leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. Additionally, N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is its potential as a cancer therapy. Its low toxicity profile and ability to inhibit cancer cell growth make it a promising candidate for further development. However, there are also some limitations to using N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide in lab experiments. One of the main limitations is the difficulty in synthesizing N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide, which can be time-consuming and require specialized equipment. Additionally, more research is needed to fully understand the mechanism of action of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide and its potential side effects.
Orientations Futures
There are several future directions for the study of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide. One potential direction is to further investigate its potential as a cancer therapy. This could involve testing N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide in animal models and eventually in clinical trials. Another potential direction is to investigate its potential as an anti-inflammatory agent. N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to reduce the production of inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide and its potential side effects, which could lead to the development of safer and more effective cancer therapies.
Conclusion:
In conclusion, N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit cancer cell growth and reduce the production of inflammatory cytokines make it a promising candidate for further development as a cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been synthesized using various methods in the laboratory. One of the most commonly used methods is the condensation of 2,5-diamino-4-oxo-6-formylpyrimidine with (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylamine. This method involves the use of various reagents and solvents and requires careful manipulation of reaction conditions to obtain a high yield of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide.
Applications De Recherche Scientifique
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been studied extensively in scientific research for its potential applications in various fields. One of the most significant applications of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is in the field of cancer research. N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to inhibit the growth of cancer cells by interfering with their DNA replication process. This makes N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
149438-16-4 |
|---|---|
Nom du produit |
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
Formule moléculaire |
C10H15N5O5 |
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
N-(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
InChI |
InChI=1S/C10H15N5O5/c11-7-8(13-10(12)14-9(7)19)15(3-17)6-1-4(18)5(2-16)20-6/h3-6,16,18H,1-2,11H2,(H3,12,13,14,19)/t4-,5+,6-/m0/s1 |
Clé InChI |
JQQDDYBLAOTOTK-JKUQZMGJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
SMILES |
C1C(C(OC1N(C=O)C2=C(C(=O)NC(=N2)N)N)CO)O |
SMILES canonique |
C1C(C(OC1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
Synonymes |
2,5-diamino-4-hydroxy-6-(2'-deoxyribosyl)-formamidopyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
